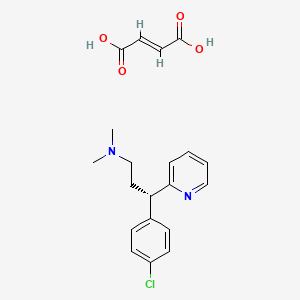
S-(+)-Chlorpheniramine maleate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(+)-Chlorpheniramine maleate salt: is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of chlorpheniramine, which is known for its effectiveness in treating allergic reactions by blocking histamine receptors in the body. This compound is often used in medications to alleviate symptoms such as sneezing, itching, watery eyes, and runny nose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Chlorpheniramine maleate salt typically involves the reaction of chlorpheniramine with maleic acid. The process begins with the preparation of chlorpheniramine, which is synthesized through a series of chemical reactions involving intermediates such as 2-chlorobenzyl cyanide and 3-dimethylaminopropylamine. The final step involves the reaction of chlorpheniramine with maleic acid to form the maleate salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the dissolution of chlorpheniramine in a suitable solvent, followed by the addition of maleic acid. The mixture is then stirred and heated to facilitate the formation of the salt, which is subsequently crystallized, filtered, and dried.
Análisis De Reacciones Químicas
Types of Reactions: S-(+)-Chlorpheniramine maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorpheniramine N-oxide, while reduction may yield chlorpheniramine amine derivatives.
Aplicaciones Científicas De Investigación
S-(+)-Chlorpheniramine maleate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: It is used in research on allergic reactions and immune response modulation.
Medicine: It is widely used in the development of antihistamine medications for treating allergies and cold symptoms.
Industry: It is used in the formulation of over-the-counter and prescription medications.
Mecanismo De Acción
The mechanism of action of S-(+)-Chlorpheniramine maleate salt involves its ability to block histamine H1 receptors in the body. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved include the inhibition of histamine-induced signaling cascades.
Comparación Con Compuestos Similares
S-(+)-Chlorpheniramine maleate salt is often compared with other antihistamines such as diphenhydramine, loratadine, and cetirizine. While all these compounds share the common feature of blocking histamine receptors, this compound is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Diphenhydramine: Another first-generation antihistamine with sedative effects.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Cetirizine: A second-generation antihistamine known for its long-lasting effects.
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |
Clave InChI |
DBAKFASWICGISY-YAKGRJRBSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



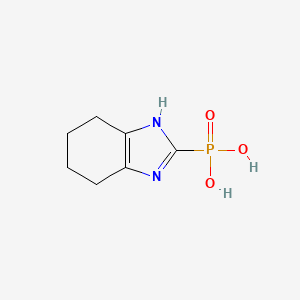
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
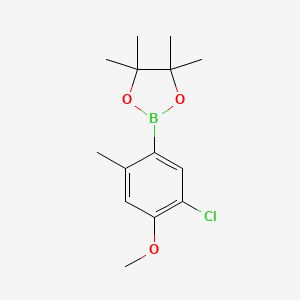
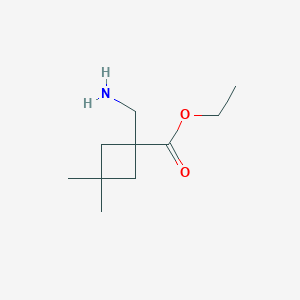
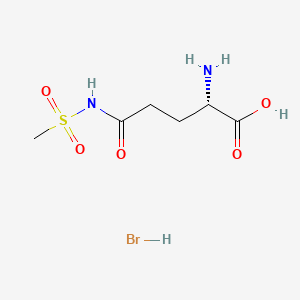
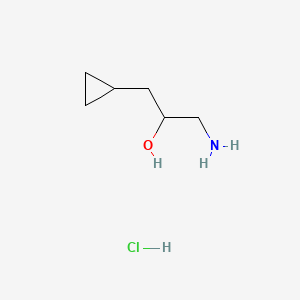
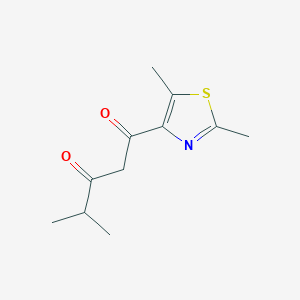
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
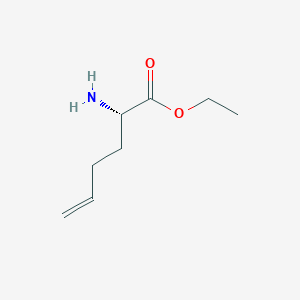
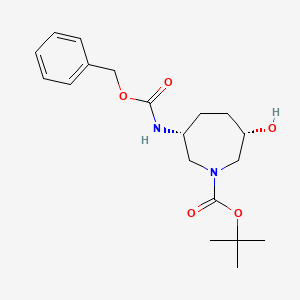
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
